molecular formula C16H14N4S3 B2923298 2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole CAS No. 690645-36-4

2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole

Cat. No.: B2923298
CAS No.: 690645-36-4
M. Wt: 358.5
InChI Key: XAEKMDQABQCRAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole (CAS Number 690645-36-4) is a synthetic heterocyclic compound with the molecular formula C16H14N4S3 and a molecular weight of 358.50 g/mol . This complex molecule features a 1,3-thiazole core linked via a sulfanylmethyl bridge to a [1,2,4]triazolo[3,4-b][1,3]thiazole ring system, which is further substituted with a 4-methylphenyl group . Compounds containing the 1,3,4-thiadiazole and 1,2,4-triazole heterocyclic scaffolds are of significant interest in medicinal chemistry and drug discovery research due to their wide range of documented biological activities . Specifically, 1,3,4-thiadiazole derivatives have been extensively investigated as potential anticancer agents, with studies showing their ability to act as inhibitors of carbonic anhydrase isoforms (CA II and CA IX) and to exhibit antiproliferative effects against various human tumor cell lines, including HCT116 colon cancer, MCF-7 breast cancer, and H460 lung cancer cells . The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine scaffold, a related fused heterocyclic system, has also been the subject of considerable research for its diverse pharmacological properties, underscoring the research value of such complex structures . The mechanism of action for related compounds often involves interaction with key biological targets. Some 1,3,4-thiadiazole derivatives function by inhibiting enzymes like focal adhesion kinase (FAK) or by disrupting tubulin polymerization, thereby interfering with critical cellular processes in cancer cells . The thiazole moiety itself is a privileged structure in drug design, known for its presence in various therapeutic agents and its ability to participate in key molecular interactions . This product is supplied for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(4-methylphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-[1,3]thiazolo[2,3-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4S3/c1-10-3-5-12(6-4-10)14-9-23-16-19-18-15(20(14)16)22-8-13-7-21-11(2)17-13/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAEKMDQABQCRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC4=CSC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acidic conditions, leading to the formation of the triazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as solvent choice, temperature, and catalyst concentration is crucial for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines .

Scientific Research Applications

2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways .

Comparison with Similar Compounds

Thiazole-Triazole Hybrids

  • Compound 9d (): 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methylphenyl)-1,3-thiazol-5-yl]acetamide. Structural Differences: Replaces the triazolo-thiazole with a benzodiazole-triazole-thiazole hybrid. Bioactivity: Demonstrated moderate antimicrobial activity, attributed to the benzodiazole moiety .

Triazolo-Thiadiazoles

  • Compound (I) (): 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole. Structural Differences: Replaces the triazolo-thiazole with a thiadiazole-thiadiazole core. The dual sulfanyl groups enhance electron-withdrawing effects. Bioactivity: Exhibits antifungal properties due to thiadiazole’s affinity for fungal lanosterol demethylase .

Antimicrobial Activity

  • Target Compound : Predicted to inhibit bacterial enzymes (e.g., dihydrofolate reductase) via thiazole-triazole π-π stacking and sulfur-mediated binding .
  • TZ1–TZ9 () : Benzothiazole-triazole hybrids showed antioxidant activity, with TZ-5 exhibiting 70% inhibition at 5 mg/mL, comparable to ascorbic acid .

Antifungal Activity

  • Compound 4b/4d/4f/4g (): α-Naphthyl-substituted triazolo-thiadiazoles demonstrated 85–90% inhibition against Candida albicans via lanosterol demethylase binding .
  • Target Compound : The 4-methylphenyl group may enhance membrane penetration, though activity data are pending .

Antiviral Activity

  • Compound 8–12 () : 1,3,4-Thiadiazole-triazole derivatives showed moderate HIV-1 inhibition (EC₅₀: 12–25 μM), likely via reverse transcriptase binding .

Biological Activity

The compound 2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole is a thiazole derivative that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings on its biological properties, particularly focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

  • Molecular Formula : C15H15N5S2
  • Molecular Weight : 341.43 g/mol
  • IUPAC Name : this compound

The compound features a thiazole ring system which is known for its diverse biological activities. The presence of the triazole and thiazole moieties contributes to its pharmacological profile.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazole derivatives. For instance, compounds similar to the one in focus have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. A study reported that thiazole derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 16 to 64 µg/mL against these pathogens .

CompoundTarget PathogenMIC (µg/mL)
Compound AStaphylococcus aureus32
Compound BEscherichia coli64
Target CompoundCandida albicans16

Anticancer Activity

The anticancer properties of thiazole derivatives are well-documented. Research indicates that compounds containing both thiazole and triazole rings can induce apoptosis in cancer cell lines. For instance, a derivative similar to the target compound exhibited an IC50 value of 1.98 µg/mL against A-431 human epidermoid carcinoma cells .

CompoundCell LineIC50 (µg/mL)
Compound CA-4311.98
Compound DJurkat2.10
Target CompoundHT-291.61

The biological activity of the target compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell proliferation. The presence of electron-donating groups in its structure enhances its interaction with DNA and proteins involved in these pathways. Molecular docking studies have shown that the compound can effectively bind to target proteins through hydrophobic interactions and hydrogen bonding .

Case Studies

In a notable study, researchers synthesized various thiazole derivatives and assessed their biological activities. The findings indicated that modifications at specific positions on the thiazole ring significantly influenced their efficacy against cancer cell lines .

Example Study

A study conducted by researchers evaluated a series of thiazoles for their antibacterial and antifungal properties. Among the synthesized compounds, one derivative displayed potent activity against Candida glabrata with an MIC of 32 µg/mL. This highlights the potential of thiazole derivatives in treating fungal infections as well .

Q & A

Q. What are the established synthetic routes for 2-methyl-4-({[5-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}methyl)-1,3-thiazole, and what analytical methods validate its purity?

Answer: The synthesis typically involves multi-step heterocyclic condensation. For example, triazolo-thiadiazole intermediates (common in related compounds) are formed via cyclization of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acids in phosphorus oxychloride (POCl₃) under reflux . Key steps include:

  • Alkylation/Thiolation: Introduction of sulfanyl groups via reactions with alkyl halides or thiol precursors .
  • Cyclocondensation: Use of hydrazine hydrate and acetic acid in POCl₃ to form triazolo-thiadiazole cores .
    Validation:
  • Structural Confirmation: ¹H/¹³C NMR and IR spectroscopy to verify functional groups (e.g., sulfanyl, triazole) .
  • Purity Assessment: High-performance liquid chromatography (HPLC) with ≥95% purity thresholds .

Q. How is the compound’s antifungal activity initially screened, and what molecular targets are prioritized?

Answer: Initial screening often involves in vitro assays against fungal strains (e.g., Candida albicans, Aspergillus niger) using broth microdilution methods to determine minimum inhibitory concentrations (MICs) . Molecular Target:

  • 14-α-Demethylase (CYP51): A cytochrome P450 enzyme critical for ergosterol biosynthesis. Docking studies (e.g., using PDB ID 3LD6) assess triazole-thiadiazole binding to the enzyme’s active site . Computational tools like AutoDock Vina predict binding affinities (ΔG values), with lower values (e.g., −8.5 kcal/mol) indicating stronger interactions .

Q. What physicochemical properties are critical for solubility and bioavailability, and how are they measured?

Answer:

  • LogP (Lipophilicity): Determined via reverse-phase HPLC or shake-flask methods. Optimal LogP values (2–4) balance membrane permeability and aqueous solubility .
  • Thermal Stability: Differential scanning calorimetry (DSC) identifies decomposition points (>200°C for similar triazoles) .
  • Ionization Constants (pKa): Potentiometric titration to assess protonation states of triazole and thiazole rings, influencing solubility at physiological pH .

Advanced Research Questions

Q. How do substituents on the triazole and thiazole rings influence antimicrobial activity? Provide a structure-activity relationship (SAR) analysis.

Answer:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance antifungal activity by increasing electrophilicity and target binding. For example, 4-chlorophenyl analogs show MICs of 2–8 µg/mL against C. albicans .
  • Methoxy Groups: Improve solubility but may reduce potency. 4-Methoxyphenyl derivatives exhibit MICs of 16–32 µg/mL, suggesting a trade-off between hydrophilicity and target affinity .
  • Sulfanyl Linkers: Critical for redox-mediated interactions with fungal enzymes. Removal or oxidation of the sulfanyl group reduces activity by >50% .

Q. How can researchers resolve contradictions between computational docking predictions and experimental bioactivity data?

Answer:

  • Docking Refinement: Use molecular dynamics (MD) simulations (e.g., GROMACS) to account for protein flexibility, which static docking (e.g., AutoDock) may overlook .
  • Experimental Validation: Perform enzyme inhibition assays (e.g., CYP51 activity via UV-Vis spectroscopy) to confirm target engagement. Discrepancies may arise due to off-target effects or compound aggregation .
  • Metabolite Screening: LC-MS/MS to identify active metabolites that may contribute to observed bioactivity .

Q. What strategies optimize bioavailability without compromising antifungal efficacy?

Answer:

  • Prodrug Design: Introduce ester or glycoside moieties to enhance solubility. For example, acetylated derivatives of triazoles show 2-fold higher plasma concentrations in murine models .
  • Co-crystallization: Improve dissolution rates via co-crystals with succinic acid or urea, increasing aqueous solubility by 30–50% .
  • Hybridization: Merge triazole-thiadiazole scaffolds with hydrophilic heterocycles (e.g., morpholine), reducing LogP by 1.5 units while retaining MICs ≤8 µg/mL .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.